molecular formula C13H12BrF3N4O2 B6989979 [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol

[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol

Cat. No.: B6989979
M. Wt: 393.16 g/mol
InChI Key: NSIZDXJOYPPEOL-UHFFFAOYSA-N
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Description

[3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol is an organic compound with potential uses in various fields, including chemistry, biology, and medicine. Its unique structure, comprising a brominated phenyl ring and a tetrazolylmethyl group attached to an oxetanol core, imparts distinctive reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol involves several steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzaldehyde and azide compounds.

  • Formation of the Tetrazole Ring: A cycloaddition reaction between the azide and alkyne groups forms the tetrazole ring.

  • Oxetanol Formation: The oxetane ring can be introduced through nucleophilic substitution or other cyclization reactions.

Industrial Production Methods

Large-scale production of this compound might employ streamlined processes for high yield and purity. Techniques such as continuous flow synthesis and catalytic methods can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation to form corresponding oxetane carboxylic acid derivatives.

  • Reduction: Reduction reactions could lead to dehalogenation or hydrogenation products.

  • Substitution: The bromine atom on the phenyl ring makes the compound amenable to nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

  • Oxidation: Oxetane carboxylic acids.

  • Reduction: Dehalogenated analogs.

  • Substitution: Amino, thio, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is a useful intermediate in organic synthesis, allowing for the construction of more complex molecules.

Biology

Its biological activity, including potential antimicrobial or anticancer properties, is of significant interest.

Medicine

Research may explore its role as a drug precursor or active pharmaceutical ingredient.

Industry

Applications in materials science, such as polymer modification or advanced materials, are possible due to its unique structure.

Mechanism of Action

The biological effects of [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol are likely mediated by its interaction with specific molecular targets, such as enzymes or receptors. The compound's mechanism of action may involve:

  • Inhibition or activation of enzymes: critical for metabolic pathways.

  • Binding to receptors,: modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]amine: Similar structure but an amine group.

  • [3-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]ethyl: Similar structure with an ethyl group.

Uniqueness

  • Structural Features: The presence of both bromine and trifluoromethyl groups on the phenyl ring is relatively unique.

  • Reactivity: The combination of the tetrazole and oxetane rings imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[3-[[5-[4-bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N4O2/c14-8-1-2-9(10(3-8)13(15,16)17)11-18-20-21(19-11)4-12(5-22)6-23-7-12/h1-3,22H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIZDXJOYPPEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN2N=C(N=N2)C3=C(C=C(C=C3)Br)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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